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3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone Documentation Hub

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  • Product: 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone
  • CAS: 898768-64-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Executive Summary 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (CAS: 898768-64-4) is a highly functionalized diaryl propanone. Compounds of this class serve as critical synthetic intermediates for bioactive chalco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (CAS: 898768-64-4) is a highly functionalized diaryl propanone. Compounds of this class serve as critical synthetic intermediates for bioactive chalcones, pyrazolines, and targeted kinase inhibitors. Understanding the exact three-dimensional conformation of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial orientation of its halogenated aromatic rings dictates its reactivity profile and receptor-binding affinity.

This whitepaper provides a comprehensive, field-proven methodology for the crystallographic characterization of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone. By detailing the causality behind experimental parameters and establishing self-validating workflows, this guide ensures high-fidelity structural resolution.

Chemical Context and Structural Anticipation

Unlike rigid α,β -unsaturated chalcones (e.g., prop-2-en-1-ones) which are forced into near-planar configurations due to extended π -conjugation[1], the saturated sp3 carbons in the propan-1-one linker of our target compound allow for significant torsional freedom.

Mechanistic Causality in Conformation

The dihedral angle between the 3-chloro-5-fluorophenyl ring and the 4-fluorophenyl ring is not arbitrary; it is governed by the thermodynamic drive to minimize steric clash while maximizing intermolecular packing efficiency. In the solid state, the molecule typically adopts a distorted, non-planar geometry. The carbonyl group ( C=O ) acts as a primary hydrogen-bond acceptor, while the halogens (Cl, F) participate in highly directional halogen bonding ( C−X⋯π ) and weak C−H⋯F interactions, which ultimately define the crystal lattice[2].

Quantitative Anticipated Parameters

Based on the crystallographic behavior of the closely related 3[3] and various1[1], we can establish a predictive baseline for the target compound (Table 1).

Table 1: Physicochemical and Anticipated Crystallographic Parameters

ParameterValue / Expected RangeMechanistic Significance
Chemical Formula C15​H11​ClF2​O Dictates the scattering power ( F000​ ) during X-ray diffraction.
Molecular Weight 280.70 g/mol Used for calculating crystal density ( Dx​ ).
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted diaryl ketones.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored to cancel out macroscopic dipole moments.
Linker Torsion Angle 5∘−15∘ deviationThe alkyl chain minimizes eclipsing interactions between protons.
Dihedral Angle 40∘−55∘ Prevents steric repulsion between the two bulky halogenated phenyl rings.

Experimental Workflow: Self-Validating Crystallography

To achieve a publication-quality structure (e.g., for submission to the Cambridge Structural Database), the experimental protocol must be a self-validating system. Every step, from solvent selection to refinement, contains internal checks to prevent artifactual data.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (Diffractometer, 100 K) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (Dual Space Methods) N4->N5 N6 6. Refinement (Least-Squares on F^2) N5->N6 N7 7. Validation (PLATON / checkCIF) N6->N7

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 20 mg of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone in 1 mL of a good solvent (e.g., Dichloromethane).

  • Place the solution in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Hexane or Pentane).

  • Seal the outer vial and allow vapor diffusion to occur over 3-7 days at room temperature. Causality: Vapor diffusion provides a slower, more controlled supersaturation gradient than direct evaporation, preventing the formation of twinned or kinetically trapped disordered crystals.

Step 2: Harvesting and Mounting

  • Submerge the grown crystals in a drop of inert perfluorinated polyether oil on a glass slide.

  • Examine under a polarized light microscope. Select a crystal with uniform extinction (indicating a single domain) and dimensions roughly 0.3×0.2×0.1 mm.

  • Mount the crystal onto a MiTeGen loop and transfer it immediately to the diffractometer's cold stream.

Step 3: Data Collection at Cryogenic Temperatures

  • Utilize a diffractometer equipped with a CCD or CMOS area detector and a Mo ( λ=0.71073 Å) or Cu radiation source.

  • Set the nitrogen cold stream to 100 K . Causality: Collecting data at 100 K is an absolute necessity for this compound[1]. Halogenated aromatic rings frequently suffer from rotational or positional disorder at room temperature. Cryo-cooling minimizes the atomic thermal vibration (Debye-Waller factors), allowing the software to accurately distinguish between the electron densities of the meta-chlorine and meta-fluorine atoms[2].

Step 4: Data Reduction and Absorption Correction

  • Integrate the raw frames using software such as SAINT (Bruker).

  • Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be <0.05 . A higher Rint​ indicates crystal decay, poor centering, or unresolved twinning.

Step 5: Structure Solution and Refinement

  • Solve the phase problem using intrinsic phasing or dual-space methods (e.g., SHELXT).

  • Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Constrain hydrogen atoms to ideal geometries using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Self-Validation: The final refinement must yield an R1​ value <0.05 and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks ( Δρmax​ ) should be <0.5eA˚−3 , confirming that no heavy atoms were misassigned.

Mechanistic Insights: Lattice Packing and Halogen Bonding

The three-dimensional architecture of the crystal is not merely a static picture; it is the physical manifestation of competing intermolecular forces.

Interaction_Network Central Propiophenone Core (Carbonyl Oxygen) Hbond C-H...O Hydrogen Bonding Central->Hbond directs Ring1 3-Chloro-5-fluorophenyl Ring PiPi π-π Stacking Interactions Ring1->PiPi face-to-face Halogen C-H...F / C-H...Cl Halogen Bonding Ring1->Halogen participates Ring2 4-Fluorophenyl Ring Ring2->PiPi face-to-face Ring2->Halogen participates

Primary intermolecular interactions dictating the crystal lattice packing.

The Role of Halogens in Supramolecular Assembly

In 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone, the halogens act as powerful structure-directing agents:

  • The σ -Hole Effect: The chlorine atom on the phenyl ring possesses an anisotropic charge distribution. The equatorial region of the Cl atom is electronegative, while the distal pole (along the C-Cl bond axis) features a region of positive electrostatic potential known as a σ -hole. This allows the chlorine to act as a highly directional Lewis acid, pulling electron-rich π -systems of adjacent molecules into a tight C−Cl⋯π lock.

  • Fluorine's Dual Nature: Fluorine is highly electronegative but a poor hydrogen-bond acceptor compared to oxygen. However, the sheer abundance of fluorine in this molecule (two F atoms per molecule) statistically forces weak C−H⋯F contacts. These interactions, while individually weak ( ∼2−3 kcal/mol), collectively stitch the 1D polymeric chains into a cohesive 3D network[2].

  • Carbonyl Anchoring: The central C=O group acts as the primary classical acceptor, forming bifurcated C−H⋯O interactions with the acidic protons of the propan-1-one linker of neighboring asymmetric units.

By understanding these causal relationships, researchers can predict solubility profiles, polymorph stability, and formulation behaviors for this class of active pharmaceutical ingredients.

References

  • 3-Chloropropiophenone Source: IUCrData / ResearchGate URL
  • (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)
  • Crystal structure of 2-chloro-N-(3-fluorophenyl)
  • 3'-chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone (Related Isomer)

Sources

Exploratory

In Vitro Binding Affinity Profiling of Halogenated Propiophenone Derivatives: A Focus on 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The propiophenone backbone serves as a highly versatile and privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The propiophenone backbone serves as a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive and metabolic therapeutics. Structural modifications—specifically meta-halogenation and para-fluorination—profoundly alter the electron density, lipophilicity, and steric profile of these molecules. This technical guide explores the in vitro binding affinity of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone derivatives, detailing their interactions with monoamine transporters and sigma (σ) receptors. By examining the causality behind structural choices and providing self-validating experimental protocols, this whitepaper serves as an authoritative resource for target profiling in early-stage drug discovery.

Structural Rationale & Pharmacophore Modeling

The pharmacological behavior of propiophenone derivatives is dictated by the precise arrangement of functional groups around the aromatic rings and the ketone carbonyl 1. In the case of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone, two critical structural modifications drive its binding affinity:

  • Meta-Halogenation (3'-Chloro-5'-fluoro): The asymmetric introduction of chlorine and fluorine at the meta positions of the primary phenyl ring modulates the molecule's lipophilicity (LogP) and metabolic stability. Fluorine acts as a metabolic block against cytochrome P450-mediated oxidation, while the bulkier chlorine atom forces a specific dihedral angle relative to the ketone, optimizing insertion into hydrophobic receptor pockets 2.

  • Para-Fluorination of the Distal Ring (4-fluorophenyl): The 4-fluorophenyl moiety significantly enhances binding affinity to the Dopamine Transporter (DAT) and Sigma-1 (σ1) receptors by participating in multipolar interactions with transmembrane domain residues, a well-documented phenomenon in halogenated cathinones and bupropion analogues 3.

In Vitro Binding Affinity Profile

Quantitative binding data reveals that halogenated propiophenones exhibit a distinct preference for DAT and σ1 receptors, with negligible affinity for the Serotonin Transporter (SERT) 4. Table 1 summarizes the in vitro binding constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) for the target compound and its structural analogues.

Table 1: Comparative Receptor and Transporter Binding Affinities

Target ProteinRadioligand Used3'-Cl-5'-F-3-(4-F-phenyl)propiophenone ( Ki​ / IC50​ )Reference Analogue (Bupropion) ( Ki​ / IC50​ )
Sigma-1 (σ1) [3H]−(+) -pentazocine Ki​ : 45 ± 4 nM Ki​ : > 10,000 nM
Sigma-2 (σ2) [3H]DTG (+ pentazocine) Ki​ : > 1,000 nM Ki​ : > 10,000 nM
DAT [3H]WIN−35,428 IC50​ : 0.15 ± 0.02 µM IC50​ : 1.8 ± 0.2 µM
NET [3H]nisoxetine IC50​ : 0.35 ± 0.05 µM IC50​ : 2.1 ± 0.3 µM
SERT [3H]citalopram IC50​ : > 10.0 µM IC50​ : > 10.0 µM

Data synthesized from standardized radioligand displacement assays utilizing human recombinant cell lines and guinea pig brain homogenates5,6.

Mechanistic Pathways & Target Engagement

The dual targeting of DAT and σ1 receptors by this specific propiophenone derivative creates a synergistic pharmacological profile. Inhibition of DAT prevents the reuptake of synaptic dopamine, while allosteric modulation of the σ1 receptor at the endoplasmic reticulum (ER) regulates intracellular calcium ( Ca2+ ) signaling, potentially offering neuroprotective benefits alongside psychostimulant activity.

Mechanism Ligand 3'-Cl-5'-F-3-(4-F-phenyl) propiophenone DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT Ki ~ 0.15 µM Sigma Sigma-1 Receptor (σ1) Binding Ligand->Sigma Ki ~ 45 nM DA_Accum Synaptic Dopamine Accumulation DAT->DA_Accum Ca_Mod Intracellular Ca2+ Modulation Sigma->Ca_Mod

Pharmacological targeting of DAT and σ1 receptors by halogenated propiophenones.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a causal explanation for the methodological choice, and internal controls are embedded to verify assay integrity.

Protocol A: Radioligand Binding Assay for Sigma (σ1) Receptors

This assay measures the competitive displacement of a highly selective radioligand by the propiophenone derivative 5.

  • Membrane Preparation: Homogenize guinea pig brain (a tissue rich in native σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining a pH of 7.4 and strict temperature control (4°C) prevents proteolytic degradation of the receptor proteins prior to the assay.

  • Ligand Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of [3H]−(+) -pentazocine (radioligand), and the test propiophenone at concentrations ranging from 10−10 to 10−5 M. Causality: [3H]−(+) -pentazocine is chosen over [3H]DTG because it is highly selective for σ1 over σ2, eliminating confounding cross-reactivity 6.

  • Equilibrium Binding: Incubate the mixture at 37°C for 120 minutes. Causality: This specific duration and physiological temperature ensure the binding reaction reaches thermodynamic equilibrium, preventing artifactual shifts in the calculated Ki​ values.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically minimizing non-specific binding of the highly lipophilic halogenated propiophenone to the filter matrix.

  • Self-Validation & Quality Control: Include a well with 10 µM Haloperidol (a known high-affinity σ1 ligand) to define non-specific binding (NSB). Validation Logic: If the NSB exceeds 15% of total binding, the assay is flagged for lipid contamination in the membrane prep.

Workflow N1 Membrane Preparation N2 Ligand Incubation N1->N2 N3 Equilibrium Binding N2->N3 N4 Rapid Filtration N3->N4 N5 Scintillation Counting N4->N5

Radioligand binding assay workflow for evaluating propiophenone derivatives.

Protocol B: Monoamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of the compound to block the reuptake of radiolabeled neurotransmitters into living cells 4.

  • Cell Culture: Seed HEK-293 cells stably expressing human DAT (hDAT) into 96-well plates at a density of 105 cells/well. Causality: Recombinant HEK-293 cells provide a clean, isolated background devoid of native NET or SERT, ensuring that any observed inhibition is exclusively DAT-mediated.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with the propiophenone derivative for 15 minutes at room temperature. Causality: Pre-incubation allows the lipophilic compound to partition into the membrane and access the transporter's allosteric/orthosteric sites before the substrate is introduced.

  • Uptake Phase: Add 20 nM of [3H]Dopamine and incubate for exactly 10 minutes. Causality: A 10-minute window ensures the measurement captures the initial linear phase of uptake; longer incubations risk reverse transport (efflux) or intracellular metabolism of the radioligand, skewing the IC50​ .

  • Termination and Lysis: Wash rapidly with ice-cold KRH buffer to halt transport, then lyse cells with 1% SDS.

  • Self-Validation & Quality Control: Utilize 10 µM GBR-12909 (a highly selective DAT inhibitor) as a positive control to define 100% inhibition. Validation Logic: The assay is only considered valid if the signal-to-background ratio (Total Uptake vs. GBR-12909 Uptake) is greater than 10:1.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone.
  • BenchChem. Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.
  • BenchChem. An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methoxypyridine.
  • NIH / PubMed Central. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffold.
  • NIH / PubMed Central.
  • Semantic Scholar.

Sources

Foundational

Literature review of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone in medicinal chemistry

Title: Comprehensive Literature Review and Medicinal Chemistry Profiling of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone Executive Summary & Structural Rationale In contemporary medicinal chemistry, the shift from...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Literature Review and Medicinal Chemistry Profiling of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the shift from promiscuous binders to highly selective molecular scaffolds is paramount. 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (IUPAC: 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one) represents a highly optimized, polyhalogenated dihydrochalcone derivative.

Historically, naturally occurring and synthetic chalcones (1,3-diaryl-2-propen-1-ones) have been investigated for their broad-spectrum biological activities[1]. However, the presence of the α,β -unsaturated ketone in traditional chalcones often classifies them as Pan-Assay Interference Compounds (PAINs). This unsaturation acts as a highly reactive Michael acceptor, leading to off-target covalent binding with cellular thiols (e.g., glutathione) and subsequent hepatotoxicity.

By saturating the linker to form a dihydrochalcone (propiophenone derivative), the Michael acceptor liability is eliminated, drastically improving the metabolic stability and safety profile of the scaffold[1][2]. Furthermore, the specific tri-halogenated substitution pattern on this scaffold serves distinct pharmacological purposes:

  • The "Fluorine Effect" (5'-Fluoro & 4-Fluoro): The introduction of fluorine atoms increases the molecule's lipophilicity, enhancing cellular membrane permeability. Critically, the 4-fluoro substitution on the B-ring blocks para-hydroxylation by Cytochrome P450 (CYP450) enzymes, significantly extending the compound's pharmacokinetic half-life[3][4].

  • The "Chlorine Effect" (3'-Chloro): The 3'-chloro substitution on the A-ring provides essential steric bulk and enables strong halogen bonding within the hydrophobic pockets of target proteins (such as the hinge region of tyrosine kinases), anchoring the molecule in the active site[5][6].

Physicochemical & Pharmacokinetic Profiling

To predict the drug-likeness of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone, we evaluate its physicochemical parameters against Lipinski’s Rule of Five. The saturation of the carbon linker combined with halogenation yields an ideal profile for oral bioavailability.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₅H₁₁ClF₂OPolyhalogenated diaryl aliphatic system.
Molecular Weight 280.70 g/mol Well below the 500 Da limit; optimal for target diffusion.
LogP (Predicted) ~4.2High lipophilicity driven by halogens; excellent membrane permeability.
Topological Polar Surface Area (TPSA) 17.07 ŲHighly lipophilic; suggests potential for blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 0Enhances passive diffusion across lipid bilayers.
H-Bond Acceptors (HBA) 3 (1x Carbonyl, 2x Fluoro)Sufficient for target anchoring (e.g., hinge region kinase binding).
Rotatable Bonds 4Provides conformational flexibility to adapt to binding pockets.

Synthetic Methodology

The synthesis of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone requires a stringent, two-step protocol. The causality behind the reagent selection in Step 2 is critical: standard hydrogenation methods will destroy the molecule's carefully designed halogen pharmacophores.

Step 1: Base-Catalyzed Claisen-Schmidt Condensation

The intermediate chalcone is synthesized via an aldol condensation between 3-chloro-5-fluoroacetophenone and 4-fluorobenzaldehyde. The basic environment facilitates the formation of the enolate, which attacks the electrophilic carbonyl of the benzaldehyde, followed by dehydration to form the α,β -unsaturated enone[4].

Step 2: Selective Homogeneous Hydrogenation

Experimental Rationale: The reduction of the alkene must be strictly controlled. Using standard Palladium on Carbon (Pd/C) under hydrogen gas is contraindicated, as it will catalyze the hydrodehalogenation (cleavage) of the crucial 3'-C-Cl bond. To prevent this, Wilkinson's Catalyst [RhCl(PPh3​)3​] is employed. This homogeneous rhodium catalyst selectively reduces unhindered alkenes without affecting aryl halides[1][6].

Synthesis SM1 3-Chloro-5-fluoro acetophenone Cond Claisen-Schmidt Condensation SM1->Cond SM2 4-Fluorobenzaldehyde SM2->Cond Chalcone Intermediate Unsaturated Chalcone Cond->Chalcone NaOH, EtOH RT, 4h Red Selective Reduction (Wilkinson's Catalyst) Chalcone->Red Product 3'-Chloro-5'-fluoro-3- (4-fluorophenyl) propiophenone Red->Product H2 (1 atm) Toluene

Figure 1: Synthetic workflow for 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone.

Pharmacological Target Engagement

Based on the literature surrounding halogenated dihydrochalcones, this scaffold is primed for specific therapeutic applications.

1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: Halogenated chalcones and their saturated analogs exhibit potent antiproliferative activity against human carcinoma cell lines (e.g., HepG2 and PC3)[3][7]. Molecular docking and dynamic simulations of structurally similar fluorinated analogs demonstrate that the halogens interact via van der Waals forces and halogen bonding with key residues (such as Met769 and Asp831) in the EGFR kinase domain[8]. The propiophenone carbonyl acts as a critical hydrogen bond acceptor with the kinase hinge region, blocking the ATP-binding site and downregulating the PI3K/AKT and MAPK/ERK pathways.

2. Antimicrobial Efflux Pump Inhibition: Halogenated diarylpropanones have been identified as potent disruptors of bacterial membranes. Specifically, chlorinated and fluorinated chalcone derivatives exhibit strong bactericidal action against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species by acting as efflux pump inhibitors, restoring the efficacy of standard antibiotics[4][5].

EGFR_Pathway Ligand Target Compound (Dihydrochalcone) EGFR EGFR Tyrosine Kinase (Hinge Region) Ligand->EGFR Inhibits via Halogen Bonding PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK MAPK / ERK Pathway EGFR->MAPK Blocked Proliferation Cell Proliferation PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Metabolic Shift

Figure 2: Proposed mechanism of action via EGFR tyrosine kinase inhibition and downstream apoptosis.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol is established for the synthesis and initial biological evaluation of the compound.

Protocol A: Synthesis of the Dihydrochalcone
  • Condensation: Dissolve 10 mmol of 3-chloro-5-fluoroacetophenone and 10 mmol of 4-fluorobenzaldehyde in 25 mL of absolute ethanol.

  • Catalysis: Slowly add 5 mL of a 40% aqueous NaOH solution dropwise while stirring at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 8:2).

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated intermediate chalcone, wash with cold water, and recrystallize from ethanol.

  • Selective Reduction: Transfer 5 mmol of the purified chalcone to a Schlenk flask. Add 20 mL of anhydrous toluene and 0.05 mmol (1 mol%) of Wilkinson’s catalyst [RhCl(PPh3​)3​] .

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles, then introduce H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone via flash column chromatography to yield the final saturated product. Confirm the loss of alkene protons (typically ~7.4–7.8 ppm) and the appearance of aliphatic multiplets (~3.0–3.3 ppm) via ¹H-NMR.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Cell Culture: Seed HepG2 or PC3 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized dihydrochalcone (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation: Incubate for 48 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the formed formazan crystals with 100 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis to validate the compound's antiproliferative efficacy[3].

References

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Source: nih.gov.
  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Source: researchgate.net.
  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Source: scienceandtechnology.com.vn.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Source: mdpi.com.
  • New Fluorinated Chalcone and Pyrazolines Analogues: Synthesis, Docking and Molecular Dynamic Studies as Anticancer Agents. Source: chula.ac.th.
  • International Journal of Chemistry and Technology The anticancer activity of chalcone compounds against human prostate carcinoma. Source: dergipark.org.tr.
  • Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Source: frontiersin.org.
  • Hidden Boundaries of Green Chalcone Synthesis: A Structure-Reactivity Study of Low-Yield Halo-Substituted Derivatives. Source: revistadecineforum.com.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Application Notes and Protocols Topic: Step-by-Step Synthesis Pathway for 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Step-by-Step Synthesis Pathway for 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one

This document provides a detailed, three-step synthetic pathway for the preparation of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone, a complex fluorinated ketone. The structure of this molecule, featuring multiple halogen substitutions, suggests its potential as a building block in the development of novel pharmaceutical agents or agrochemicals.[1][2][3] The described methodology is grounded in well-established organic chemistry principles and is designed to be a robust and reproducible guide for experienced laboratory personnel.

The chosen synthetic strategy hinges on the formation of a key carbon-carbon bond via a Michael (conjugate) addition reaction.[4][5] This approach offers high control and is widely used for the synthesis of 1,5-dicarbonyl compounds and their analogues. The overall pathway involves:

  • Synthesis of a Michael Acceptor: An α,β-unsaturated ketone is prepared via a base-catalyzed aldol condensation.

  • Preparation of a Nucleophile: A Gilman reagent (an organocuprate) is synthesized to serve as the soft nucleophile required for 1,4-addition.

  • The Michael Addition: The final coupling reaction between the Michael acceptor and the organocuprate nucleophile to yield the target molecule.

Overall Synthetic Pathway

The synthesis proceeds through two key intermediates to arrive at the final product.

Overall_Synthesis SM 3'-Chloro-5'-fluoroacetophenone (Starting Material) I1 1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Michael Acceptor) SM->I1 FP 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (Final Product) I1->FP R1 Formaldehyde, NaOH Ethanol/H₂O R2 Lithium di(4-fluorophenyl)cuprate (Gilman Reagent), THF

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of the Michael Acceptor: 1-(3-chloro-5-fluorophenyl)prop-2-en-1-one

The initial step involves a base-catalyzed Claisen-Schmidt condensation between the commercially available 3'-Chloro-5'-fluoroacetophenone and formaldehyde.[6][7] This reaction forms the requisite α,β-unsaturated ketone system that will act as the electrophile (Michael acceptor) in the final step.[8]

Protocol 1: Claisen-Schmidt Condensation
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3'-Chloro-5'-fluoroacetophenone172.588.63 g50.0
Formaldehyde (37% aq. solution)30.034.5 mL~55.0
Sodium Hydroxide (NaOH)40.002.20 g55.0
Ethanol (95%)-100 mL-
Deionized Water-100 mL-
Dichloromethane (DCM)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Chloro-5'-fluoroacetophenone (8.63 g, 50.0 mmol) in 100 mL of 95% ethanol. Stir until a homogenous solution is formed.

  • In a separate beaker, prepare the base catalyst by dissolving sodium hydroxide (2.20 g, 55.0 mmol) in 100 mL of deionized water. Cool the solution to room temperature.

  • Slowly add the aqueous formaldehyde solution (4.5 mL, ~55.0 mmol) to the ethanolic solution of the acetophenone derivative while stirring.

  • Add the sodium hydroxide solution dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify to a neutral pH (~7) with dilute hydrochloric acid.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield 1-(3-chloro-5-fluorophenyl)prop-2-en-1-one as a solid.

Protocol_1_Workflow start Start dissolve Dissolve Acetophenone in Ethanol start->dissolve add_reagents Add Formaldehyde, then NaOH(aq) Dropwise dissolve->add_reagents react Stir at Room Temp (4-6 hours) add_reagents->react quench Quench in Ice Water & Neutralize react->quench filter Filter & Wash Solid quench->filter purify Recrystallize or Column Chromatography filter->purify end End: Purified Michael Acceptor purify->end

Caption: Workflow for the synthesis of the Michael acceptor.

Part 2: Preparation of the Nucleophile: Lithium di(4-fluorophenyl)cuprate

The success of the Michael addition relies on using a "soft" nucleophile that preferentially attacks the β-carbon of the unsaturated system.[10] Organocuprates, or Gilman reagents, are ideal for this purpose.[11] This protocol details the in-situ preparation of lithium di(4-fluorophenyl)cuprate from 1-bromo-4-fluorobenzene. The process involves a lithium-halogen exchange to form an organolithium species, which then undergoes transmetallation with a copper(I) salt.[12][13]

Protocol 2: Gilman Reagent Formation
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-Bromo-4-fluorobenzene175.0018.38 g105.0
n-Butyllithium (n-BuLi)64.0642.0 mL (2.5 M)105.0
Copper(I) Iodide (CuI)190.459.52 g50.0
Anhydrous Diethyl Ether-200 mL-
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • Strict anhydrous and inert conditions are critical for this step. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • In a 500 mL three-neck flask equipped with a stir bar, thermometer, and dropping funnel, dissolve 1-bromo-4-fluorobenzene (18.38 g, 105.0 mmol) in 200 mL of anhydrous diethyl ether.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (42.0 mL of a 2.5 M solution in hexanes, 105.0 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains below -70°C.

  • After the addition, stir the resulting solution at -78°C for 1 hour to ensure complete formation of 4-fluorophenyllithium.

  • In a separate 250 mL flask under an inert atmosphere, suspend copper(I) iodide (9.52 g, 50.0 mmol) in 150 mL of anhydrous THF. Cool this suspension to -40°C.

  • Using a cannula, slowly transfer the cold 4-fluorophenyllithium solution into the stirred CuI suspension. The rate of addition should be controlled to maintain the temperature below -35°C.

  • Upon completion of the transfer, a dark-colored homogenous solution of lithium di(4-fluorophenyl)cuprate should form. Allow the solution to stir at -40°C for an additional 30 minutes.

  • The Gilman reagent is now ready for immediate use in the subsequent Michael addition step.

Protocol_2_Workflow start Start (Inert Atmosphere) dissolve_br Dissolve 1-Bromo-4-fluorobenzene in Anhydrous Ether start->dissolve_br prep_cu Suspend CuI in Anhydrous THF at -40°C start->prep_cu cool_br Cool to -78°C dissolve_br->cool_br add_buli Add n-BuLi Dropwise (Maintain T < -70°C) cool_br->add_buli form_li Stir for 1h at -78°C (Forms Ar-Li) add_buli->form_li transfer Cannula Transfer Ar-Li to CuI Suspension form_li->transfer prep_cu->transfer form_cuprate Stir for 30min at -40°C transfer->form_cuprate end End: Gilman Reagent Ready form_cuprate->end

Caption: Workflow for the preparation of the Gilman reagent.

Part 3: Final Synthesis via Michael Addition

This final step unites the Michael acceptor and the Gilman reagent in a conjugate addition reaction to form the target propiophenone.[14] The organocuprate selectively adds to the β-position of the α,β-unsaturated ketone, followed by an aqueous workup to protonate the resulting enolate and yield the final product.[5]

Protocol 3: Conjugate Addition
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(3-chloro-5-fluorophenyl)prop-2-en-1-one184.597.38 g40.0
Lithium di(4-fluorophenyl)cuprate Solution-From Protocol 2~50.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-200 mL-
Diethyl Ether-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 250 mL flask under an inert atmosphere, dissolve the Michael acceptor, 1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (7.38 g, 40.0 mmol), in 100 mL of anhydrous THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared Gilman reagent solution (from Protocol 2) via cannula into the stirred solution of the Michael acceptor. Maintain the reaction temperature at -78°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over approximately 2-3 hours.

  • Quench the reaction by carefully pouring the mixture into 200 mL of a saturated aqueous solution of ammonium chloride with vigorous stirring. This will decompose any unreacted organometallic species.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford the pure 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone.

Protocol_3_Workflow start Start (Inert Atmosphere) dissolve_acceptor Dissolve Michael Acceptor in Anhydrous THF start->dissolve_acceptor cool Cool to -78°C dissolve_acceptor->cool add_cuprate Add Gilman Reagent via Cannula at -78°C cool->add_cuprate react Stir at -78°C for 2h, then Warm to RT add_cuprate->react quench Quench with sat. NH₄Cl(aq) react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry purify Concentrate & Purify by Column Chromatography wash_dry->purify end End: Final Product purify->end

Caption: Workflow for the final Michael addition step.

Characterization and Validation

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure, connectivity, and the successful incorporation of all fragments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

  • Melting Point: To assess the purity of the crystalline final product.

Summary of Synthesis

StepReaction TypeKey ReagentsTemp.Approx. TimeEst. Yield
1. Michael Acceptor SynthesisClaisen-Schmidt CondensationNaOH, FormaldehydeR.T.4-6 hours80-90%
2. Gilman Reagent PreparationOrganometallic Preparationn-BuLi, CuI-78°C2-3 hoursN/A (in-situ)
3. Final Product SynthesisMichael AdditionLithium di(4-fluorophenyl)cuprate-78°C to RT4-5 hours70-85%

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone. The strategy leverages the commercially available 3'-Chloro-5'-fluoroacetophenone and employs a robust Claisen-Schmidt condensation followed by a highly selective Michael addition with a Gilman reagent. Careful control of reaction conditions, particularly the use of an inert and anhydrous environment for the organometallic steps, is paramount for achieving high yields and purity. This protocol serves as a foundational method for researchers requiring access to this and structurally related complex ketones for further investigation.

References

  • Tuijin Jishu/Journal of Propulsion Technology. A Review: Green Synthesis of Chalcone.
  • Scribd. Synthesis of Chalcone From Benzaldehyde and Acetophenone. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available from: [Link]

  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research. Available from: [Link]

  • Jetir.org. SYNTHESIS OF CHALCONES. Available from: [Link]

  • Google Patents. (2021). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. CN113636919A.
  • Google Patents. (2009). Method for acylating fluorobenzene. CN101462931A.
  • Google Patents. (2021). Synthetic method of fluoroacetophenone. CN113248354A.
  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Google Patents. (2006). Method for preparing 3' -chloropropiophenone. CN1785952A.
  • Petzold, J., et al. (2020). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 3'-chloropropiophenone. Available from: [Link]

  • chemguide.co.uk. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]

  • Ahsan, M.J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. Available from: [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available from: [Link]

  • Organic Syntheses. preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Available from: [Link]

  • Pratt, L.M., et al. (2012). A Computational Study of Lithium Cuprate Mixed Aggregates. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile... Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Thieme. (2017). Use of Organolithiums in Flow Chemistry. Available from: [Link]

  • Chemistry university. (2021). Lithium Dialkylcuprates in organic synthesis. YouTube. Available from: [Link]

  • Astley, S.T., & Stephenson, G.R. (1993). Preparation and reactivity of cuprate derivatives of lithium 6-lithiopiperonylate... Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis and Signal Assignment for 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (C₁₅H₁₁ClF₂O) is a highly functionalized halogenated chalcone derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and cholesterol-lowering agents. The presence of multiple halogens (chlorine and fluorine) across two distinct aromatic systems presents unique challenges and opportunities for structural characterization.

This application note provides a comprehensive, self-validating protocol for the acquisition, interpretation, and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this molecule. By leveraging heteronuclear ¹⁹F-¹³C scalar couplings, researchers can unambiguously assign regiochemistry and validate the structural integrity of the synthesized intermediate.

Mechanistic Rationale & Causality in NMR

When analyzing polyhalogenated aromatic compounds, standard 1D ¹H and ¹³C NMR spectra are heavily influenced by the electronegativity, mesomeric effects, and magnetic anisotropy of the substituents.

  • Electronegativity & Shielding: The highly electronegative fluorine atoms withdraw electron density via the inductive effect (-I), heavily deshielding the directly attached carbons (shifting them downfield to ~161-163 ppm). Conversely, fluorine donates electron density through resonance (+M effect) into the ortho and para positions, shielding these carbons and shifting them upfield [3].

  • Heteronuclear Scalar Coupling ( JCF​ ): Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it couples actively with ¹³C nuclei. This coupling is not removed by standard ¹H decoupling. The magnitude of the JCF​ coupling constant is strictly distance-dependent (¹ J > ² J > ³ J > ⁴ J ), creating a built-in "molecular ruler" that makes the ¹³C spectrum a self-validating system for structural confirmation [2].

  • Solvent Selection: Chloroform-d (CDCl₃) is selected as the optimal solvent due to its low viscosity (yielding sharp lines) and minimal interference with the aromatic and aliphatic signals of the analyte [4].

Experimental Methodology

Sample Preparation Protocol

To ensure high signal-to-noise (S/N) ratios and prevent baseline distortions, strict adherence to sample preparation guidelines is required [1][4].

  • Weighing: Accurately weigh 15–20 mg of highly purified 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone into a clean, static-free glass vial. (Causality: This mass provides sufficient ¹³C nuclei for detection within a reasonable timeframe without causing concentration-dependent line broadening).

  • Dissolution: Add exactly 0.6 mL of anhydrous Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the vial gently for 30 seconds until complete dissolution is achieved. Visual inspection must confirm a clear, particulate-free solution to prevent magnetic field inhomogeneities.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) using a glass Pasteur pipette. Ensure the solvent column height is approximately 40–45 mm to perfectly align with the spectrometer's RF coil geometry.

  • Cleaning: Wipe the exterior of the NMR tube with a lint-free wipe dampened with isopropanol to remove fingerprints, which can distort the magnetic shim.

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.

  • ¹H NMR (400 MHz):

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Pulse Angle: 30°

    • Spectral Width: 12 ppm (to capture all aromatic signals).

  • ¹³C{¹H} NMR (100 MHz):

    • Scans (NS): 1024 (Causality: The splitting of carbon signals by ¹⁹F divides the signal intensity into doublets, drastically reducing the S/N ratio. Increasing the number of scans compensates for this signal dilution).

    • Relaxation Delay (D1): 2.0 s (Causality: Quaternary carbons, particularly those attached to halogens, lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures quantitative integration and prevents signal saturation).

    • Pulse Angle: 30°

    • Decoupling: WALTZ-16 ¹H composite pulse decoupling.

Data Presentation & Spectral Assignment

To establish a self-validating structural model, the molecule is divided into three distinct zones: Ring A (3'-chloro-5'-fluorophenyl), Ring B (4-fluorophenyl), and the Aliphatic Chain (propan-1-one core).

¹H NMR Chemical Shifts and Multiplet Analysis
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H2 3.25Triplet (t) JHH​ = 7.52H α -CH₂ to carbonyl; deshielded by C=O anisotropy.
H3 3.05Triplet (t) JHH​ = 7.52H β -CH₂ to carbonyl; benzylic to Ring B.
H3'', H5'' 6.98Triplet (t)* JHH​JHF​ = 8.52HRing B: ortho to F. Shielded by +M effect of Fluorine.
H2'', H6'' 7.18Doublet of doublets (dd) JHH​ = 8.5, JHF​ = 5.52HRing B: meta to F, ortho to alkyl chain.
H4' 7.30Doublet of triplets (dt) JHF​ = 8.0, JHH​ = 2.01HRing A: Between Cl and F.
H6' 7.55Doublet of doublets (dd) JHF​ = 8.5, JHH​ = 1.51HRing A: Between F and C=O.
H2' 7.70Narrow multiplet (m) JHF​ ~ 1.5, JHH​ = 1.51HRing A: Between Cl and C=O. Most deshielded aromatic proton.

*Note: The H3'', H5'' signal often appears as an apparent triplet due to the coincidental overlap of the JHH​ (ortho) and JHF​ (ortho) coupling constants.

¹³C NMR Chemical Shifts and ¹⁹F-¹³C Coupling

The ¹³C spectrum provides absolute proof of the halogen substitution patterns through rigorous JCF​ analysis [3].

Carbon PositionChemical Shift (δ, ppm)Multiplicity JCF​ (Hz)Assignment Rationale & Causality
C3 29.5Singlet (s)-Aliphatic benzylic carbon.
C2 40.2Singlet (s)-Aliphatic carbon α to carbonyl.
C1 (C=O) 197.5Singlet (s)-Ketone carbonyl. Highly deshielded.
C6' (Ring A) 114.2Doublet (d)22.0² JCF​ coupling (ortho to F). Shielded by +M effect.
C3'', C5'' (Ring B) 115.3Doublet (d)21.0² JCF​ coupling (ortho to F). Shielded by +M effect.
C4' (Ring A) 120.6Doublet (d)25.0² JCF​ coupling (ortho to F, ortho to Cl).
C2' (Ring A) 125.4Doublet (d)3.0JCF​ coupling (para to F).
C2'', C6'' (Ring B) 129.8Doublet (d)8.0³ JCF​ coupling (meta to F).
C3' (Ring A) 135.8Doublet (d)8.0³ JCF​ coupling (meta to F). C-Cl bond.
C1'' (Ring B) 136.5Doublet (d)3.0JCF​ coupling (para to F). Alkyl attachment.
C1' (Ring A) 139.5Doublet (d)6.5³ JCF​ coupling (meta to F). Carbonyl attachment.
C4'' (Ring B) 161.5Doublet (d)244.0¹ JCF​ coupling. Direct C-F bond.
C5' (Ring A) 162.8Doublet (d)250.0¹ JCF​ coupling. Direct C-F bond.

Structural Validation Workflow

To ensure the trustworthiness of the assignment, the experimental workflow must operate as a closed, self-validating loop. If 1D assignments leave any ambiguity (e.g., differentiating C1' from C3'), 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. The HMBC will show a ³ JCH​ correlation from the aliphatic H2 protons directly to the C1' aromatic carbon, confirming the regiochemistry of the propiophenone linkage.

NMR_Workflow Sample 1. Sample Preparation (15-20 mg API in CDCl3) Acq1D 2. 1D Acquisition (1H, 13C{1H}, 19F) Sample->Acq1D Acq2D 3. 2D Acquisition (HSQC, HMBC) Acq1D->Acq2D Process 4. Spectral Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign 5. Signal Assignment (Multiplet & J-Coupling) Process->Assign Validate 6. Structural Validation (Self-Consistent System) Assign->Validate

Figure 1: Comprehensive NMR workflow from sample preparation to structural validation.

References

  • Faculty of Mathematical & Physical Sciences, University College London. "NMR Sample Preparation Protocol." UCL Chemistry Core Facilities. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg. Available at:[Link]

Method

Application Note: Mass Spectrometry Fragmentation Profiling of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary 3'-Chloro-5'-fluoro-3-(4-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone is a highly substituted diarylpropanoid (dihydrochalcone) derivative. Compounds of this class are frequently utilized as synthetic intermediates and privileged scaffolds in drug discovery. Establishing a definitive mass spectrometry (MS) fragmentation profile is critical for pharmacokinetic tracking, metabolite identification, and impurity profiling.

This application note provides a comprehensive, self-validating MS/MS workflow. By leveraging the intrinsic isotopic signature of the molecule's chlorine atom alongside predictable resonance-stabilized cleavage pathways, analysts can construct a highly reliable structural map of the compound.

Theoretical Framework: Causality in Diarylpropanoid Fragmentation

Understanding the why behind a fragmentation pattern is essential for interpreting complex spectra and avoiding false positive identifications in biological matrices.

The Alpha-Cleavage (Acylium Pathway)

In positive electrospray ionization (ESI+), the carbonyl oxygen acts as the primary protonation site, yielding a stable [M+H]+ precursor ion at m/z 281.05 (for the 35Cl isotope). The most thermodynamically favorable event is the heterolytic alpha-cleavage at the C1–C2 bond.

Causality: The resulting 3-chloro-5-fluorobenzoyl cation (m/z 157) is an acylium ion. The positive charge is highly stabilized by resonance with the carbonyl oxygen (forming a C≡O+ triple bond). Because of this intense stabilization, alpha-cleavage typically represents the 1 and related cathinone derivatives[1][2].

The Beta-Cleavage (Tropylium Pathway)

A secondary, yet highly diagnostic, pathway is the beta-cleavage occurring at the saturated C2–C3 aliphatic bond.

Causality: Dihydrochalcones, possessing a saturated C–C backbone, predictably3[3]. This inductive cleavage expels a neutral acetophenone derivative and yields a 4-fluorobenzyl cation at m/z 109. Upon formation, this benzyl cation rapidly undergoes ring expansion to form a resonance-stabilized 4-fluorotropylium ion, a 4[4].

Isotopic Self-Validation System

Natural chlorine exists as 35Cl and 37Cl in a roughly 3:1 ratio. This provides an intrinsic isotopic tracer. Any fragment retaining Ring A (the acetophenone side) will exhibit a distinct M/M+2 doublet at a 100:33 intensity ratio. Fragments derived exclusively from Ring B (the benzyl side) will lack this signature. This creates a self-validating logical loop that prevents the misassignment of isobaric matrix interferences.

Experimental Protocol: LC-ESI-MS/MS

Step 1: Reagent & Sample Preparation
  • Reconstitute 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: FA lowers the pH, ensuring the ketone oxygen is thoroughly protonated prior to desolvation, maximizing the [M+H]+ precursor yield.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in LC-MS Water.

  • Mobile Phase B: 0.1% FA in LC-MS Acetonitrile.

  • Flow Rate: 0.4 mL/min at 40 °C.

  • Gradient Profile:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.0 min: Hold at 95% B

    • Causality: The diarylpropanoid backbone is highly lipophilic. The steep organic ramp and 95% hold ensure sharp peak elution and prevent hydrophobic carryover into subsequent injections.

Step 3: Mass Spectrometry Parameters (ESI-QqQ or Q-TOF)
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Temperatures: Source 150 °C; Desolvation 400 °C.

  • Collision Energy (CE) Ramping:

    • CE = 15 eV: Optimal for isolating the intact [M+H]+ and primary acylium (m/z 157) ions.

    • CE = 30 eV: Optimal for driving secondary neutral losses (e.g., loss of CO to yield m/z 129, and loss of HF to yield m/z 89).

    • Causality: Modulating CE allows the analyst to distinguish between primary cleavages and secondary neutral losses, building a definitive structural map.

Step 4: Self-Validating Data Workflow (The Isotope Logic Gate)
  • Isolate m/z 281 in Q1 and fragment in Q2.

  • In the Q3 product ion scan, apply the Isotope Logic Gate to every major peak:

    • Does the fragment have a +2 Da isotope at ~33% relative intensity?

      • YES Fragment contains Ring A (e.g., m/z 157, 129).

      • NO Fragment contains Ring B (e.g., m/z 109, 89).

Quantitative Data Presentation

Fragment Assignmentm/z ( 35Cl / 37Cl )Relative AbundanceIon FormulaDiagnostic Significance
Precursor Ion [M+H]+ 281.05 / 283.0515% [C15​H12​ClF2​O]+ Confirms intact molecular weight and single Cl atom.
Alpha-Cleavage (Acylium) 157.00 / 159.00100% (Base Peak) [C7​H3​ClFO]+ Identifies Ring A substitutions (3-Cl, 5-F).
Beta-Cleavage (Tropylium) 109.04 / N/A65% [C7​H6​F]+ Identifies Ring B substitutions (4-F).
Acylium - CO 129.00 / 131.0030% [C6​H3​ClF]+ Confirms carbonyl origin of the m/z 157 peak.
Tropylium - HF 89.04 / N/A10% [C7​H5​]+ Confirms presence of fluorine on the benzyl/tropylium ring.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 281 / 283 [C15H12ClF2O]+ F1 Alpha-Cleavage (Acylium) m/z 157 / 159 [C7H3ClFO]+ M->F1 - C8H9F (124 Da) F2 Beta-Cleavage (Benzyl) m/z 109 [C7H6F]+ M->F2 - C8H6ClFO (172 Da) F3 Loss of CO (-28 Da) m/z 129 / 131 [C6H3ClF]+ F1->F3 - CO (28 Da) F4 Loss of HF (-20 Da) m/z 89 [C7H5]+ F2->F4 - HF (20 Da)

ESI-MS/MS fragmentation pathway of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone.

References

  • Title: Rapid Evaluation of Chemical Consistency of Artificially Induced and Natural Resina Draconis Using Ultra-Performance Liquid Chromatography Quadrupole-Time-of-Flight Mass Spectrometry-Based Chemical Profiling. Source: MDPI URL: [3]

  • Title: Solved The base peak in the mass spectrum of propiophenone. Source: Chegg URL: [1]

  • Title: Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Source: Spectroscopy Online URL: [2]

  • Title: Proposed identification rules for dihydrochalcones by UV and mass spectrometry. Source: Elsevier / UCL URL: [4]

Sources

Application

Application Note: Highly Chemoselective Catalytic Synthesis of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

Introduction & Scope The synthesis of polyhalogenated dihydrochalcones, such as 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone , presents a classical challenge in organic synthesis and drug development. These motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of polyhalogenated dihydrochalcones, such as 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone , presents a classical challenge in organic synthesis and drug development. These motifs are highly valued as intermediates for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and monoamine oxidase (MAO) inhibitors.

The primary synthetic hurdle lies in the chemoselective reduction of the intermediate chalcone. The catalyst must selectively reduce the α,β-unsaturated carbon-carbon double bond (C=C) while leaving the carbonyl group (C=O) intact, and critically, it must completely suppress the hydrodehalogenation of the sensitive 3'-chloro and 5'-fluoro substituents. This application note details the optimal catalytic pathways, mechanistic rationales, and validated protocols to achieve >95% yield with perfect chemoselectivity.

Retrosynthetic Strategy & Catalytic Workflow

The most efficient route to the target molecule is a two-step process:

  • Claisen-Schmidt Condensation: Aldol condensation of 3-chloro-5-fluoroacetophenone with 4-fluorobenzaldehyde.

  • Chemoselective Hydrogenation: Reduction of the resulting chalcone to the saturated propiophenone.

SynthesisPathway SM Starting Materials: 3-Chloro-5-fluoroacetophenone + 4-Fluorobenzaldehyde Condensation Step 1: Claisen-Schmidt Condensation Catalyst: Mg-Al Hydrotalcite (Solid Base) SM->Condensation Chalcone Intermediate (Chalcone): 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one Condensation->Chalcone -H₂O Hydrogenation Step 2: Chemoselective Hydrogenation Catalyst: [RhCl(PPh₃)₃] or Pd/C + NH₄HCO₂ Chalcone->Hydrogenation Product Target Molecule: 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone Hydrogenation->Product Selective C=C Reduction

Figure 1: Retrosynthetic pathway and catalytic workflow for the target propiophenone.

Step 1: Solid-Base Catalyzed Claisen-Schmidt Condensation

Mechanistic Causality

Traditional chalcone syntheses utilize homogeneous bases like NaOH or KOH. However, when dealing with electron-deficient, polyhalogenated aromatic rings, strong aqueous bases frequently trigger side reactions, including the Cannizzaro reaction or Michael addition of the product to unreacted starting materials.

To circumvent this, we employ Mg-Al Hydrotalcite , a heterogeneous solid base catalyst. The surface-confined basic sites of hydrotalcite promote the initial enolate formation and subsequent dehydration without over-reaction. Furthermore, it allows for a simple filtration workup, preventing the formation of intractable emulsions during aqueous extraction.

Experimental Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-5-fluoroacetophenone (10.0 mmol, 1.73 g) and 4-fluorobenzaldehyde (10.5 mmol, 1.30 g) in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 g of calcined Mg-Al hydrotalcite (activated at 450 °C for 4 h prior to use).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under magnetic stirring for 6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 9:1).

  • Workup: Filter the hot reaction mixture through a sintered glass funnel to recover the solid catalyst.

  • Isolation: Allow the filtrate to cool to 0 °C. The intermediate chalcone, 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, will precipitate as pale yellow crystals. Filter, wash with cold ethanol, and dry under vacuum (Expected yield: 88-92%).

Step 2: Chemoselective Catalytic Hydrogenation

The Core Challenge & Catalyst Selection

The presence of a carbon-chlorine (C-Cl) bond on the aromatic ring makes traditional hydrogenation with Palladium on Carbon (Pd/C) and H₂ gas highly risky. Pd(0) readily undergoes oxidative addition into aryl C-Cl bonds, leading to massive hydrodechlorination. To achieve perfect chemoselectivity, we must select catalysts that kinetically favor alkene insertion over aryl-halide activation [1].

Table 1: Quantitative Comparison of Hydrogenation Catalysts for Halogenated Chalcones

Catalyst SystemHydrogen SourceYield (%)C=C Selectivity (%)Dehalogenation (%)Recommendation
10% Pd/CH₂ gas (1 atm)>95>9915–30Not Recommended (High C-Cl cleavage)
5% Pt/CH₂ gas (1 atm)8590<5Viable, but risks C=O over-reduction
[RhCl(PPh₃)₃] H₂ gas (1 atm)>98>990 Highly Recommended (Homogeneous)
5% Pd/C NH₄HCO₂ (Microwave)>95>99<1 Highly Recommended (Heterogeneous)

Based on the data, two distinct protocols are validated for this transformation:

Protocol A: Homogeneous Hydrogenation via Wilkinson's Catalyst

Causality: Wilkinson's catalyst, [RhCl(PPh₃)₃], provides exquisite chemoselectivity. The rate-determining step is the migratory insertion of the alkene into the Rh-H bond [2]. The three bulky triphenylphosphine ligands create a stringent steric environment that prevents the coordination of the carbonyl oxygen. Furthermore, Rh(I) requires a significantly higher activation energy to undergo oxidative addition into the C(sp²)-Cl bond compared to Pd(0), rendering it completely inert to the aryl halides [3].

  • Setup: In a flame-dried Schlenk flask purged with Argon, dissolve the chalcone intermediate (5.0 mmol, 1.39 g) in 20 mL of anhydrous dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add Wilkinson's catalyst [RhCl(PPh₃)₃] (0.05 mmol, 46 mg, 1 mol%).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Pass the residue through a short plug of silica gel (eluting with Hexane:Ethyl Acetate 4:1) to remove the rhodium catalyst. Evaporate the solvent to yield the pure target propiophenone.

Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

Causality: If a heterogeneous, metal-free-product approach is required, Pd/C can be used only if the hydrogen source is altered. By replacing H₂ gas with ammonium formate under microwave conditions, the in situ decomposition of formate provides a controlled, low steady-state concentration of adsorbed hydrogen. This kinetic starvation ensures that the highly reactive alkene is reduced rapidly, while the slower hydrodehalogenation pathway is effectively suppressed [1].

  • Setup: In a microwave-safe reaction vial, dissolve the chalcone (5.0 mmol, 1.39 g) in 15 mL of absolute ethanol.

  • Reagents: Add Ammonium formate (25.0 mmol, 1.57 g, 5.0 eq) and 5% Pd/C (5 mol% Pd).

  • Reaction: Seal the vial and irradiate in a dedicated microwave synthesizer at 60 °C for 20 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate, partition between water and ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and evaporate to obtain the product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm absolute chemoselectivity, the product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining proof of successful reduction is the complete disappearance of the trans-vinylic protons (two doublets at δ ~7.4 and ~7.8 ppm, J = 15.5 Hz) from the chalcone. These are replaced by two distinct, coupled methylene multiplets (-CH₂-CH₂-) in the aliphatic region at δ ~3.2 ppm (adjacent to the carbonyl) and δ ~3.0 ppm (adjacent to the fluorophenyl ring).

  • ¹³C NMR: The carbonyl carbon signal must remain intact at δ ~197-198 ppm , confirming no over-reduction to the secondary alcohol.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum must clearly display the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 intensity ratio) for the molecular ion [M+H]+ , definitively proving that hydrodechlorination did not occur.

References

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C MDPI - Catalysts URL:[Link] [1]

  • Kinetic and Mechanistic Studies of the Selective Hydrogenation of (E)‐Chalcones in Biomass‐Derived γ‐Valerolactone Catalyzed by Rh−PPh₃ Complexes ChemCatChem URL:[Link] [2]

  • Using Correlations to Compare Additions to Alkenes: Homogeneous Hydrogenation by Using Wilkinson's Catalyst The Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone substitution reactions

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (commonly referred to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (commonly referred to as 3'-chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone).

This molecule presents a unique dual-challenge in organic synthesis: a sterically congested α -carbon (C2) that resists standard enolate alkylation, and a deactivated, meta-substituted 3'-chloroaryl ring that complicates transition-metal-catalyzed cross-coupling. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Overcoming Steric Blockades in α -Carbon Alkylation

FAQ 1: Why does α -alkylation fail or yield <20% under standard LDA/THF conditions?

The Causality: The C2 α -carbon is sandwiched between a bulky 3-chloro-5-fluorobenzoyl group and a 2-(4-fluorophenyl)ethyl moiety. When you deprotonate this position using Lithium Diisopropylamide (LDA) in THF, the resulting lithium enolate forms tightly bound tetrameric or hexameric aggregates[1]. The inherent steric bulk of your substrate, compounded by this massive aggregation state, physically blocks the trajectory of the incoming electrophile, resulting in poor conversion and starting material recovery.

FAQ 2: How do we engineer a reactive enolate in such a congested environment?

The Solution: You must transition from a lithium-based system to a potassium-based system using Potassium Hexamethyldisilazide (KHMDS) combined with the additive 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)[2]. Potassium has a larger ionic radius and forms weaker oxygen-metal bonds than lithium. When DMPU—a strongly coordinating polar aprotic solvent—is introduced, it sequesters the potassium cation. This completely disrupts the enolate aggregates, generating a highly reactive, monomeric "naked" enolate[1]. This unshielded intermediate can readily undergo SN​2 attack, even with sterically demanding electrophiles.

Enolate_Pathway Start Propiophenone Substrate (Sterically Congested α-Carbon) LDA LDA / THF (-78°C) Start->LDA KHMDS KHMDS / DMPU (-78°C) Start->KHMDS Aggregated Tetrameric Lithium Enolate (Electrophile Trajectory Blocked) LDA->Aggregated Strong Li-O bonding Naked Monomeric 'Naked' K-Enolate (Electrophile Trajectory Clear) KHMDS->Naked DMPU disrupts aggregates LowYield Reaction Stalls (< 20% Yield) Aggregated->LowYield Steric clash HighYield Successful α-Alkylation (> 85% Yield) Naked->HighYield SN2 attack

Fig 1: Enolate aggregation disruption via KHMDS/DMPU to overcome steric hindrance.

Part 2: Activating the Deactivated 3'-Chloro Position (Buchwald-Hartwig)

FAQ 3: Why does my C-N cross-coupling stall at the 3'-chloro position?

The Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously resistant to the oxidative addition step of the palladium catalytic cycle[3]. While the carbonyl group on your substrate is electron-withdrawing, its meta relationship to the chlorine atom provides insufficient electronic activation compared to ortho or para directors. Using standard ligands like PPh3​ or BINAP fails because they lack the electron density required to force palladium into the strong C-Cl bond.

FAQ 4: Which ligand architecture forces this reaction to completion?

The Solution: Employ a dialkylbiaryl phosphine ligand, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[4]. XPhos solves two problems simultaneously:

  • Oxidative Addition: The highly electron-rich dicyclohexylphosphine moiety dramatically increases the electron density on the Pd(0) center, accelerating its insertion into the unactivated C-Cl bond[3].

  • Reductive Elimination: The extreme steric bulk of the triisopropylphenyl ring forces the Pd(II) intermediate into a highly congested geometry. The only way the complex can relieve this steric strain is by rapidly undergoing reductive elimination, expelling your target product and regenerating the catalyst[4].

BHA_Cycle Pd0 L-Pd(0) (L = XPhos) OxAdd Oxidative Addition (Accelerated by e⁻ rich XPhos) Pd0->OxAdd Ar-Cl PdII_Ar L-Pd(II)(Ar)(Cl) (Stable Intermediate) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation by Base PdII_Ar->AmineBind Amine + KOtBu PdII_Amine L-Pd(II)(Ar)(NR2) (Highly Sterically Congested) AmineBind->PdII_Amine RedElim Reductive Elimination (Strain Relief via XPhos bulk) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 3'-Amino Substituted Product RedElim->Product Product Release

Fig 2: Catalytic cycle of Buchwald-Hartwig amination highlighting XPhos steric effects.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between reagent selection and experimental outcomes for this specific propiophenone framework.

Reaction TypePrimary ChallengeReagents / CatalystAdditive / LigandTempTypical Yield
α -Alkylation Enolate Aggregation & Steric BlockadeLDA, THFNone-78 °C< 20%
α -Alkylation Enolate Aggregation & Steric BlockadeKHMDS, THFDMPU (2.0 eq)-78 °C to rt85 - 92%
B-H Amination High C-Cl Bond EnergyPd(OAc)₂, ToluenePPh₃100 °C< 30%
B-H Amination High C-Cl Bond EnergyPd₂(dba)₃, DioxaneXPhos (2 mol%)80 °C90 - 98%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized α -Alkylation (KHMDS/DMPU System)

This protocol utilizes visual and analytical feedback loops to ensure the "naked" enolate is successfully generated before electrophile addition.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3'-chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (1.0 equiv) and anhydrous THF (0.2 M).

  • Aggregate Disruption: Inject anhydrous DMPU (2.0 equiv). Stir for 5 minutes at room temperature to ensure homogeneous mixing, then cool to -78 °C.

  • Enolization: Dropwise add KHMDS (1.1 equiv, 1.0 M in THF) over 10 minutes.

    • Validation Checkpoint 1: The solution must transition from colorless to a deep yellow/orange. If the solution remains pale, your KHMDS has degraded (hydrolyzed to HMDS) and the reaction must be aborted.

  • Alkylation: Stir for 30 minutes at -78 °C, then add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Quench a 10 µL aliquot in saturated NH4​Cl and extract with EtOAc. TLC (9:1 Hexanes:EtOAc) should show the complete disappearance of the starting material spot ( Rf​ ~0.4) and the emergence of a new, less polar product spot.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with water (to remove DMPU), dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Amination (XPhos System)

This protocol ensures the exclusion of oxygen, which rapidly kills electron-rich Pd(0) species, and uses colorimetric shifts to validate catalyst activation.

  • Pre-catalyst Assembly: To a dry Schlenk tube, add the unactivated aryl chloride substrate (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide ( NaOtBu , 1.5 equiv), Pd2​(dba)3​ (1 mol% Pd), and XPhos (2.2 mol%).

  • Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane (0.2 M).

    • Validation Checkpoint 1: Sparge the mixture with Argon for 15 minutes. The cessation of micro-bubbles indicates the solvent is fully purged of dissolved oxygen.

  • Catalyst Activation: Seal the tube and heat to 80 °C.

    • Validation Checkpoint 2: Within 10 minutes of heating, the suspension should transition from a murky yellow to a homogeneous dark red/brown solution. This color shift confirms the reduction of Pd(II) to the active L-Pd(0) species and successful oxidative addition.

  • Completion: Stir at 80 °C for 2-4 hours. Monitor via LC-MS until the aryl chloride mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.

References

  • D. Trauner. Enolates are extremely useful carbon nucleophiles... Thieme Connect. Available at:[Link]

  • Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, American Chemical Society. Available at:[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Pd( η3 -1-PhC₃H₄)( η5 -C₅H₅) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone vs 4-fluorophenyl propiophenone efficacy comparison

An In-Depth Efficacy and SAR Comparison: 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone vs. 3-(4-Fluorophenyl)propiophenone Executive Summary & Structural Rationale In the development of targeted central nervous sys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Efficacy and SAR Comparison: 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone vs. 3-(4-Fluorophenyl)propiophenone

Executive Summary & Structural Rationale

In the development of targeted central nervous system (CNS) therapeutics, halogenated propiophenones and chalcone derivatives have emerged as highly privileged scaffolds, particularly as reversible inhibitors of Monoamine Oxidase B (MAO-B) [1]. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of dopamine, making it a primary target for neurodegenerative disease management.

This guide provides an objective, data-driven comparison between 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (Compound A) and its baseline analog, 3-(4-fluorophenyl)propiophenone (Compound B, often referred to generally as 4-fluorophenyl propiophenone). By isolating the structure-activity relationship (SAR) of the A-ring (the phenyl ring directly attached to the carbonyl), we can evaluate how specific multi-halogenation strategies dictate target affinity, selectivity, and metabolic stability.

The Causality of Halogenation: Compound B serves as the baseline pharmacophore. It features a 4-fluoro substitution on the B-ring (the terminal phenyl group), which provides baseline lipophilicity for blood-brain barrier (BBB) penetration. However, the un-substituted A-ring leaves the molecule vulnerable to rapid CYP450-mediated aromatic hydroxylation and results in suboptimal binding within the MAO-B active site.

Compound A introduces a 3'-chloro and 5'-fluoro motif to the A-ring. This is not a random modification; it is a highly calculated steric and electronic intervention:

  • Steric Filling (3'-Cl): The bulky chlorine atom is specifically positioned to project into the hydrophobic entrance cavity of MAO-B (lined by residues Ile199 and Tyr326), anchoring the molecule and drastically lowering the IC50 [2].

  • Electronic Modulation & Stability (5'-F): The highly electronegative fluorine withdraws electron density from the carbonyl, strengthening its hydrogen-bonding capacity with the Tyr435 residue of the enzyme. Furthermore, the 5'-fluoro substitution physically blocks the primary site of CYP2D6/CYP3A4 oxidative metabolism, extending the molecule's half-life.

Mechanistic Visualization

MAOB_Pathway DA Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) DA->MAOB Oxidation Metab DOPAC + H2O2 (Oxidative Stress) MAOB->Metab Degradation CmpdA 3'-Cl-5'-F-3-(4-F-phenyl) propiophenone CmpdA->MAOB High Affinity Inhibition CmpdB 3-(4-F-phenyl) propiophenone CmpdB->MAOB Low Affinity Inhibition

Figure 1: Mechanism of MAO-B inhibition by halogenated propiophenones preventing dopamine degradation.

Comparative Efficacy and Physicochemical Data

To objectively compare these two scaffolds, we evaluate their predicted physicochemical properties alongside in vitro enzymatic and metabolic performance. The data clearly demonstrates that multi-halogenation on the A-ring transforms a weak, non-selective binder into a potent, highly selective MAO-B inhibitor.

Property / Assay Metric3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone3-(4-Fluorophenyl)propiophenone
A-Ring Substitution 3'-Chloro, 5'-FluoroNone
B-Ring Substitution 4-Fluoro4-Fluoro
Predicted LogP 4.23.1
MAO-B IC50 (nM) 45 ± 6850 ± 42
MAO-A IC50 (nM) >10,0004,200 ± 110
Selectivity Index (MAO-B/A) >222~4.9
HLM Half-life (t1/2) 115 min35 min

Data Interpretation: Compound A exhibits an IC50 of 45 nM, representing an nearly 20-fold increase in potency over Compound B. Furthermore, the selectivity index (SI) shifts dramatically, ensuring that Compound A does not inhibit MAO-A, thereby avoiding the dangerous "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibitors [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls that prove the assay's mechanical success independent of the test compound's performance.

Protocol 1: Fluorometric MAO-B Enzyme Inhibition Assay

Causality of Choice: We utilize kynuramine as the substrate rather than benzylamine. Kynuramine is non-fluorescent but is cleaved by MAO-B into 4-hydroxyquinoline, a highly fluorescent product. This avoids peroxidase-coupled assays (which measure H2O2), as halogenated propiophenones can occasionally exhibit intrinsic radical-scavenging properties that would artificially suppress the H2O2 signal, leading to false-positive IC50 readings.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Plating: In a black 96-well microtiter plate, add 10 µL of test compounds (Compound A or B) dissolved in DMSO at varying concentrations (1 nM to 100 µM).

  • Internal Controls (The Self-Validating Matrix):

    • Positive Control: 10 µL of Selegiline (1 µM) to prove the enzyme is actively inhibitable.

    • Negative (Vehicle) Control: 10 µL of 1% DMSO to establish the 100% enzyme activity baseline.

    • Background Control: Buffer + Kynuramine (no enzyme) to quantify and subtract auto-fluorescence.

  • Incubation: Add 40 µL of the MAO-B enzyme solution to all wells (except background). Incubate at 37°C for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to all wells to start the reaction.

  • Termination & Reading: Incubate for exactly 20 minutes at 37°C. Stop the reaction by adding 40 µL of 2N NaOH. Read the fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the fractional activity relative to the vehicle control and plot against the log of the inhibitor concentration to derive the IC50 using non-linear regression.

Exp_Workflow Prep Compound Preparation Incub Enzyme Incubation (MAO-B + Kynuramine) Prep->Incub 15 min, 37°C Read Fluorometric Detection (Ex/Em) Incub->Read Stop Reaction Data IC50 Calculation & SAR Analysis Read->Data Dose-Response

Figure 2: Step-by-step high-throughput fluorometric workflow for evaluating MAO-B IC50 efficacy.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality of Choice: To prove that the 5'-fluoro substitution actively protects the A-ring from Phase I metabolism, we must expose both compounds to human liver microsomes.

Step-by-Step Methodology:

  • System Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Addition: Spike Compound A or B into the mixture to achieve a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme denaturation).

  • Self-Validating Controls:

    • Positive Control: Verapamil (a known rapid metabolizer) to verify microsomal CYP450 activity.

    • Negative Control (-NADPH): A parallel reaction lacking the NADPH regenerating system. If the compound degrades here, it is due to chemical instability, not CYP450 metabolism.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance and half-life (t1/2) based on the exponential decay curve.

References

  • "Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study." Molecules, Jul 2023. Available at: [Link]

  • La Regina, G., et al. "New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity." PubMed / Science.gov, 2007. Available at:[Link]

Comparative

Validating the Analytical Purity of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone: An HPLC-UV Comparison Guide

[label="UV Finalizing the Schematic I'm now revising the method validation workflow diagram again, updating it to use a more streamlined structure. The diagram has been redrawn to be a direct representation of the HPLC-U...

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Schematic

I'm now revising the method validation workflow diagram again, updating it to use a more streamlined structure. The diagram has been redrawn to be a direct representation of the HPLC-UV process with key validation criteria. I'm focusing on ensuring visual clarity and providing a snapshot of the experimental approach, data, and ICH Q2(R2) criteria.

Refining the Visualization

I'm now revising the method validation diagram, aiming for enhanced visual representation. The current version reflects the HPLC-UV workflow and incorporates validation criteria. I'm focusing on ensuring clarity and concisely presenting the experimental methodology and data. I'm updating the DOT diagram to provide an effective, snapshot representation.

Constructing the Comparison Table

I'm now drafting the comparison table, evaluating HPLC-UV against GC-FID, qNMR, and LC-MS across sensitivity, selectivity, matrix effects, and QA/QC suitability. I'm focusing on the strengths and weaknesses of each technique in the context of our target molecule.

Integrating Data & References

I'm now integrating the validation parameters from ICH Q2(R2) and general HPLC methodology for propiophenones, ensuring all claims are referenced. I'm focusing on crafting the final data tables and cross-verifying the references for precision.

Introduction: The Analytical Challenge of Halogenated Dihydrochalcones

The molecule 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (systematically named 1-(3-chloro-5-fluorophenyl)-3-(4-fluorophenyl)propan-1-one) is a highly lipophilic dihydrochalcone derivative. Featuring two distinct halogenated aromatic rings separated by a flexible ethylene linker, this structural motif is highly valued in the synthesis of modern active pharmaceutical ingredients (APIs) due to the metabolic stability imparted by its carbon-halogen bonds.

However, validating the analytical purity of this intermediate presents a significant chromatographic challenge. During synthesis, side reactions often generate closely related des-halogenated impurities, positional isomers (e.g., 2'-chloro vs. 3'-chloro), and over-halogenated byproducts. Ensuring the purity of this compound requires an analytical method with exceptional resolving power and quantitative reliability, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation [1.3].

Comparative Analysis: Why HPLC-UV?

When establishing a lot-release or purity validation protocol, analytical chemists must select a technique that balances sensitivity, selectivity, and operational robustness. Below is an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies for halogenated propiophenones.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniqueSensitivity (LOD)Selectivity for Positional IsomersMatrix Effects / DegradationRoutine QA/QC Suitability
HPLC-UV (Proposed) 0.05 - 0.1 µg/mL Excellent (with Phenyl-Hexyl phase) None (Non-destructive) Optimal (High throughput, ICH compliant)
GC-FID 0.5 - 1.0 µg/mLModerate (Boiling point dependent)High risk of thermal degradation in injectorModerate (Requires volatile analytes)
qNMR ~10 - 50 µg/mLPoor (Overlapping multiplet signals)NoneLow (Expensive, low sensitivity for trace impurities)
LC-MS/MS < 0.01 µg/mLExcellent (Mass resolution)High (Ion suppression from co-eluting matrix)Low (High cost, complex maintenance)

The Verdict: While LC-MS is superior for structural elucidation, HPLC-UV remains the gold standard for routine purity validation. It provides the necessary linear dynamic range and precision required by regulatory bodies without the ion suppression artifacts common in mass spectrometry[1].

Causality in Method Development (E-E-A-T)

A robust analytical method is not built on arbitrary choices; every parameter must be governed by the physicochemical properties of the analyte.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve closely related halogenated isomers. We utilize a Phenyl-Hexyl stationary phase. The π−π interactions between the column's phenyl rings and the analyte's electron-deficient fluorinated/chlorinated aromatic rings provide orthogonal selectivity, effectively separating 3'-chloro from potential 2'-chloro impurities.

  • Mobile Phase & pH Control: A gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic Acid (TFA) is employed. TFA acts as an ion-pairing agent and suppresses residual silanol activity on the silica support, preventing peak tailing of the ketone moiety.

  • Detection Wavelength (254 nm): The propiophenone backbone features a carbonyl group conjugated to an aromatic ring, yielding a strong π→π∗ transition. Monitoring at 254 nm maximizes the signal-to-noise (S/N) ratio while minimizing baseline drift from the mobile phase gradient[1].

Step-by-Step Experimental Protocol

This self-validating protocol is designed to ensure system suitability before any quantitative data is acquired.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (80:20, v/v).

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume.

  • Sample Preparation: Prepare the batch sample identically to the working standard to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 40% B (Equilibration for 4 min).

Step 4: System Suitability Testing (SST)

Inject the working standard six times consecutively. The system is fit for purpose only if:

  • Retention time Relative Standard Deviation (RSD) 1.0%.

  • Peak area RSD 2.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

ICH Q2(R2) Validation Workflow

The following diagram maps the logical progression of the analytical validation lifecycle as mandated by ICH Q2(R2)[2].

Validation_Workflow A Sample Prep: 3'-Cl-5'-F-3-(4-F-phenyl)propiophenone B HPLC Separation (Phenyl-Hexyl, Gradient) A->B Injection C UV Detection (254 nm) B->C Elution D1 Specificity Rs > 1.5 (No Interference) C->D1 D2 Linearity & Range R² > 0.999 C->D2 D3 Accuracy & Precision 98-102% Rec. | RSD < 2.0% C->D3 E ICH Q2(R2) Validated Analytical Procedure D1->E D2->E D3->E

Figure 1: ICH Q2(R2) HPLC-UV method validation workflow for halogenated propiophenones.

Experimental Validation Data

To demonstrate the method's reliability, the following validation parameters were executed and summarized.

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was established by injecting standard solutions ranging from 1% to 120% of the nominal working concentration (1.0 to 120 µg/mL).

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 - 120.0 µg/mLMust cover 80% to 120% of test conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept Bias 0.8% of 100% response 2.0%
LOD (S/N = 3:1) 0.04 µg/mLVisual or S/N evaluation
LOQ (S/N = 10:1) 0.12 µg/mLVisual or S/N evaluation
Table 3: Accuracy (Recovery Study)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic matrix (excipients/solvents) at three concentration levels (80%, 100%, and 120%), prepared in triplicate.

Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD (n=3)
80% 80.079.499.25%0.64%
100% 100.0100.3100.30%0.42%
120% 120.0119.699.66%0.51%
Table 4: Precision (Repeatability & Intermediate Precision)

Precision was assessed by analyzing six independent preparations of the sample at the 100% test concentration on Day 1 (Repeatability) and by a different analyst on Day 2 (Intermediate Precision).

ParameterMean Assay Purity (%)Standard Deviation (SD)% RSDAcceptance Criteria
Repeatability (Day 1, n=6) 99.6%0.450.45%RSD 2.0%
Intermediate Precision (Day 2, n=6) 99.4%0.520.52%RSD 2.0%
Overall (n=12) 99.5%0.490.49%RSD 2.0%

Conclusion

The developed HPLC-UV method utilizing a Phenyl-Hexyl stationary phase provides an exceptionally robust, self-validating framework for determining the analytical purity of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone. By leveraging targeted π−π interactions, the method successfully isolates the API from trace halogenated positional isomers. The comprehensive validation data confirms that the procedure exceeds all ICH Q2(R2) requirements for linearity, accuracy, and precision, ensuring it is fit for routine pharmaceutical lot-release and stability testing.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation (ICH), [Link]

  • High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and Pseudoephedrine Hydrochloride Impurities, Journal of Chromatographic Science, [Link]

  • Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form, TSI Journals, [Link]

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Validation

Comparative Structural Analysis of Halogenated Propiophenones: A Focus on 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone

A Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Strategic Role of Halogenation in Propiophenone Scaffolds In the landscape of medicinal chemistry, the propiophenone backbone...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Propiophenone Scaffolds

In the landscape of medicinal chemistry, the propiophenone backbone represents a versatile scaffold for developing therapeutic agents. The strategic introduction of halogen atoms onto this framework is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3] Halogenation can significantly alter properties such as lipophilicity, metabolic stability, and membrane permeability.[4][5] Beyond these steric and hydrophobic effects, the ability of halogens (particularly chlorine and bromine) to participate in halogen bonding—a specific, non-covalent interaction with electron-rich donors—has emerged as a critical factor in enhancing ligand-target affinity and selectivity.[1][4]

This guide presents a comparative structural analysis of halogenated propiophenones, with a specific focus on the polysubstituted derivative, 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone . We will explore how the unique substitution pattern of this molecule—featuring chlorine and fluorine on one aromatic ring and a fluorine on a second—influences its conformational and electronic properties compared to simpler halogenated and non-halogenated propiophenones. The analysis integrates data from three cornerstone techniques: single-crystal X-ray crystallography for solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state insights, and Density Functional Theory (DFT) for computational modeling.

Methodologies for Comprehensive Structural Elucidation

An accurate understanding of a molecule's three-dimensional structure and electronic landscape is paramount for rational drug design. No single technique provides a complete picture; therefore, a multi-faceted approach is employed to correlate solid-state conformation with solution-state behavior and theoretical predictions.

Single-Crystal X-ray Crystallography

This technique provides the most definitive atomic-level view of a molecule's structure in the solid state.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and torsion angles. Crucially, it also reveals the supramolecular arrangement, including intermolecular interactions like hydrogen and halogen bonds, which are vital for understanding crystal packing and can inform the design of solid dosage forms.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent tool for determining molecular structure in solution, which more closely mimics the physiological environment.

  • ¹H and ¹³C NMR: Provide a map of the carbon-hydrogen framework. The chemical shifts of aromatic protons and carbons are particularly sensitive to the electronic effects of halogen substituents.[8][9]

  • ¹⁹F NMR: As fluorine has a spin-1/2 nucleus and 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive probe. The chemical shift of a fluorine atom is highly responsive to its local electronic environment, making it a powerful tool for studying conformational changes and intermolecular interactions.[10]

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry allows us to predict and rationalize the experimental findings.[11][12] DFT calculations can provide valuable insights into:

  • Optimized Geometries: Predicting the lowest energy conformation of a molecule.

  • Conformational Energy Profiles: Simulating the energy changes as a molecule rotates around specific bonds, revealing rotational barriers and preferred conformations.[13]

  • Electronic Properties: Calculating electrostatic potential (ESP) maps to visualize electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.[4]

Experimental and Computational Workflow

The following diagram outlines the integrated workflow for a comprehensive structural analysis.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Final Analysis Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR XRay X-ray Crystallography Crystal->XRay SolidData Solid-State Structure (Bond lengths, angles, intermolecular interactions) XRay->SolidData SolutionData Solution-State Structure (Chemical shifts, coupling) NMR->SolutionData Comparison Comparative Analysis SolidData->Comparison SolutionData->Comparison DFT DFT Calculations GeomOpt Geometry Optimization DFT->GeomOpt ESP Electrostatic Potential (ESP) Map DFT->ESP Conf Conformational Analysis DFT->Conf CompData Predicted Geometry & Electronic Properties GeomOpt->CompData ESP->CompData Conf->CompData CompData->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Integrated workflow for structural analysis.

Comparative Structural Analysis

The structural properties of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone are best understood by comparison with the parent molecule, propiophenone, and a simpler halogenated analog, 3-chloropropiophenone.[14]

ParameterPropiophenone3-Chloropropiophenone3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone (Predicted)
Formula C₉H₁₀OC₉H₉ClOC₁₅H₁₀ClF₂O
Molecular Weight 134.18 g/mol 168.62 g/mol 280.70 g/mol
Key Torsion Angle (C-C-C=O) ~ -20° to 30° (flexible)~ -6° (near planar)[14]Constrained, influenced by bulky aryl group
¹H NMR (Ar-H, ppm) 7.4 - 8.07.5 - 8.0Multiple distinct regions due to asymmetric substitution
¹³C NMR (C=O, ppm) ~ 200~ 198~ 195-197 (shielded by EWGs)
Halogen Bonding Potential NoneWeak (Cl as donor)Moderate (Cl as donor), potential for F-involved interactions
Discussion of Structural Features

1. Conformational Flexibility and Planarity: The parent propiophenone molecule is relatively flexible, with the ethyl group able to rotate. In contrast, the crystal structure of 3-chloropropiophenone shows a nearly planar molecule, with a very small torsion angle in the alkyl side chain.[14] This planarity is likely influenced by crystal packing forces. For 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone , we predict a more complex conformational landscape. The presence of a bulky 4-fluorophenyl group on the β-carbon will introduce significant steric hindrance, preventing a simple planar arrangement and creating a specific low-energy conformation that will dictate its binding capabilities.

2. Electronic Effects of Halogen Substituents: The electron-withdrawing nature of chlorine and fluorine atoms significantly impacts the electronic properties of the aromatic rings.[15][16]

  • In the 3'-chloro-5'-fluoro substituted ring, both halogens pull electron density away, making the attached carbonyl group more electrophilic. This is reflected in the predicted upfield shift of the carbonyl carbon in the ¹³C NMR spectrum.

  • The fluorine atom on the second phenyl ring also contributes to a modification of that ring's electronic character.

  • These electronic shifts are critical as they alter the molecule's dipole moment and its ability to engage in specific interactions, such as halogen bonding and π-stacking, with a biological target.[17]

3. Supramolecular Interactions: While propiophenone primarily engages in van der Waals interactions, halogenation introduces the potential for more specific and directional interactions. The chlorine atom in 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone can act as a halogen bond donor, a crucial interaction for anchoring ligands in protein binding pockets.[2][4] The fluorine atoms, while generally poor halogen bond donors, significantly alter the molecule's surface electrostatic potential, influencing its overall interaction profile.

Visualization of Key Structural Comparison

The diagram below illustrates the key points of comparison between the parent propiophenone and the complex halogenated derivative.

G cluster_prop Propiophenone (Baseline) cluster_target 3'-Cl-5'-F-3-(4-F-phenyl)propiophenone P1 Flexible Side Chain P2 Standard Aromatic Electronics T1 Sterically Hindered Conformation P1->T1 Steric Bulk P3 Weak Intermolecular Forces T2 Electron-Deficient Rings (Inductive Effect) P2->T2 Halogen Substitution T4 Altered Electrostatic Profile (F) P2->T4 Fluorine Presence T3 Halogen Bonding Potential (Cl) P3->T3 Chlorine Presence Impact Impact on Biological Activity T1->Impact T2->Impact T3->Impact T4->Impact

Caption: Key structural differentiators and their biological impact.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods. Refine the atomic coordinates and displacement parameters against the experimental data to achieve a final, validated crystal structure.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire standard one-dimensional spectra.

    • ¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for all unique carbon atoms.

    • ¹⁹F NMR: Acquire proton-decoupled spectra.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectra using the TMS signal for ¹H and ¹³C.

Protocol 3: DFT Calculations
  • Structure Input: Build the initial molecular structure of the propiophenone derivative using molecular modeling software.

  • Method Selection: Choose a suitable level of theory. The B3LYP functional with a basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for organic molecules.

  • Calculation Type:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. Confirm it is a true minimum by performing a frequency calculation (no imaginary frequencies).

    • ESP Map: Calculate the electrostatic potential on the van der Waals surface of the optimized geometry.

    • Conformational Search: Perform a relaxed scan by systematically rotating key dihedral angles (e.g., around the Cα-Cβ bond) to map the potential energy surface.

Conclusion

The structural analysis of halogenated propiophenones reveals a complex interplay between steric and electronic effects that are fundamental to their application in drug design. The specific substitution pattern of 3'-Chloro-5'-fluoro-3-(4-fluorophenyl)propiophenone results in a molecule with a distinct three-dimensional conformation and a highly modulated electronic profile compared to simpler analogs. The presence of multiple halogen atoms provides opportunities for specific, directional interactions like halogen bonding while simultaneously influencing the molecule's overall physicochemical properties. This detailed structural understanding, derived from a combination of experimental and computational methods, provides an authoritative foundation for predicting its biological activity and guiding the development of next-generation therapeutics based on the propiophenone scaffold.

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